Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. This scaffold is characterized by a bicyclic structure combining thiophene and pyridine rings, substituted with a phenylsulfonyl propanamido group at position 3, methyl groups at positions 4 and 6, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 3-[3-(benzenesulfonyl)propanoylamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-28-21(25)19-18(17-13(2)12-14(3)22-20(17)29-19)23-16(24)10-11-30(26,27)15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYVXJRANNWEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its complex structure, characterized by a thieno[2,3-b]pyridine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : Ethyl 3-[3-(benzenesulfonyl)propanoylamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C21H22N2O5S2
- Molecular Weight : 446.54 g/mol
- CAS Number : 892854-90-9
The compound's structure features a thieno[2,3-b]pyridine ring fused with a carboxylate ester and an amide linkage, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key survival pathways such as PI3K/Akt and MAPK signaling. This is critical for therapeutic strategies targeting cancer.
- Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HCT116). It demonstrated an IC50 value of approximately 5 µM against MCF-7 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Apoptosis induction via caspase activation |
| HCT116 | 10 | Inhibition of PI3K/Akt pathway |
| A549 | 15 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
The compound's structural features suggest it may also possess anti-inflammatory properties:
- Research Findings : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded promising results:
- Antibacterial Effects : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1 .
Key Observations :
- Electron-withdrawing groups (e.g., phenylsulfonyl, chloroacetamido) enhance electrophilic reactivity, facilitating nucleophilic substitutions or cyclizations .
- Amino-substituted analogs (e.g., compound in ) serve as versatile intermediates for synthesizing more complex derivatives.
- Fused ring systems (e.g., pyrimidine or triazolo moieties in ) often improve thermal stability and modulate bioactivity.
Physicochemical Properties
Table 2 compares molecular weights, solubility, and spectral data.
Key Observations :
- The phenylsulfonyl propanamido group in the target compound likely reduces water solubility compared to amino-substituted analogs .
- Chloroacetamido and cyanoacetyl groups introduce distinct IR signatures (e.g., C=O and CN stretches) .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Thienopyridine Formation : Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. React with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group via nucleophilic substitution .
Knoevenagel Condensation : React the intermediate with substituted benzaldehydes (e.g., phenylsulfonylpropanal) in toluene under reflux with piperidine and acetic acid as catalysts. Monitor reaction progress via TLC. Typical yields range from 72% to 94% after recrystallization .
Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic acyl substitution or coupling reactions.
Q. Key Optimization Parameters :
- Catalyst ratio (piperidine:acetic acid ≈ 1:3.7 by volume) .
- Reaction time (5–6 hours for condensation step) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Use a combination of:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, S=O at ~1350 cm⁻¹ for sulfonyl) .
- 1H/13C NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons in thienopyridine core) .
- HRMS : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocyclic systems .
Advanced Research Questions
Q. How can researchers design experiments to evaluate anti-inflammatory activity?
Methodological Answer:
- In Vitro Assays :
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using enzyme immunoassays (EIAs) .
- Cytokine Profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Administer compound at 10–50 mg/kg and monitor edema reduction over 6 hours .
- Control Strategies : Include indomethacin as a positive control and validate results with dose-response curves .
Q. How should contradictions in biological activity data be resolved?
Methodological Answer: Case Example: Discrepancies in IC₅₀ values for COX-2 inhibition across studies.
- Reproducibility Checks : Re-synthesize the compound and verify purity (>95% via HPLC) .
- Assay Standardization : Use identical enzyme sources (e.g., human recombinant COX-2) and buffer conditions.
- Statistical Analysis : Apply ANOVA to compare datasets; consider batch-to-batch variability in biological reagents .
Q. What computational strategies predict physicochemical properties and SAR?
Methodological Answer:
- QSAR Modeling : Use descriptors like LogP (predicted ~3.5–4.8) and PSA (~110 Ų) to correlate solubility/bioavailability with anti-inflammatory activity .
- Molecular Dynamics (MD) : Simulate interactions with COX-2 active site (e.g., sulfonyl group hydrogen bonding with Arg120) .
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Q. How can cytotoxicity be assessed while minimizing false positives?
Methodological Answer:
- Cell Line Selection : Use human normal cell lines (e.g., HEK-293) and cancer lines (e.g., MCF-7) for comparative analysis .
- MTT/PrestoBlue Assays : Measure viability at 24/48 hours; validate with ATP-based luminescence assays.
- Mitochondrial Toxicity Controls : Include rotenone/oligomycin to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
